(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
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Overview
Description
(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[124002,607,12]octadeca-1(18),7(12),8,10,14,16-hexaene is a complex organic compound with a unique structure that combines multiple functional groups and isotopic labeling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves several steps:
Starting Materials: The synthesis begins with the preparation of (Z)-but-2-enedioic acid and the appropriate chlorinated and deuterated precursors.
Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure the correct stereochemistry and isotopic incorporation.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the (Z)-but-2-enedioic acid moiety.
Reduction: Reduction reactions can target the chlorinated and deuterated groups.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium and carbon-13 labeling on chemical reactivity.
Biology
In biological research, the compound can be used as a tracer in metabolic studies. The isotopic labels help track the compound’s distribution and transformation within biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its unique structure may interact with specific biological targets, offering possibilities for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene involves its interaction with molecular targets such as enzymes or receptors. The isotopic labels can influence the compound’s binding affinity and reactivity, providing insights into the pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-but-2-enedioic acid derivatives: Compounds with similar structures but different substituents.
Chlorinated organic compounds: Molecules with chlorine atoms in various positions.
Deuterated compounds: Molecules labeled with deuterium for isotopic studies.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene lies in its combination of multiple functional groups and isotopic labels. This makes it a valuable tool for studying complex chemical and biological processes.
Properties
Molecular Formula |
C21H20ClNO5 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1+1D3; |
InChI Key |
GMDCDXMAFMEDAG-BLWAEICESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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